2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]-2H-phthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)8-5-6-11(18-7-8)20-13(22)10-4-2-1-3-9(10)12(21)19-20/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWISPUGLDMCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The tetrahydrophthalazine-1,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl pyrimidines have shown promising results against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml . The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis.
Antifungal Properties
Compounds featuring trifluoromethyl groups have been noted for their antifungal activities. Research has demonstrated that certain derivatives exhibit potent antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungals . The structural characteristics of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione may contribute to similar antifungal efficacy.
Agrochemical Applications
In agricultural chemistry, trifluoromethyl-substituted compounds are often explored for their insecticidal properties. Studies on related trifluoromethyl pyrimidine derivatives have shown moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml . The potential for developing new agrochemicals based on this compound is significant due to its unique chemical properties.
Case Study 1: Synthesis and Bioactivity Evaluation
A recent study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their bioactivity. Among the synthesized compounds, several displayed strong antifungal activity against B. cinerea, achieving inhibition rates exceeding 90% . This study highlights the potential for further exploration of the bioactive properties of this compound in similar contexts.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of trifluoromethyl-substituted compounds revealed that certain analogs exhibited superior activity compared to standard chemotherapeutics like doxorubicin . This suggests that this compound may also possess significant anticancer properties warranting further research.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of the target compound with two analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituent |
|---|---|---|---|---|
| 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione (Target) | C₁₃H₁₀F₃N₃O₂ | 297.24 | Tetrahydrophthalazine-1,4-dione | 5-Trifluoromethylpyridin-2-yl |
| 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine (Analog 1) | C₆H₆N₂O₂ | 138.12 | Tetrahydrophthalazine-1,4-dione | None |
| Hexahydro-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine (Analog 2) | C₁₁H₁₄F₃N₃ | 253.25 | Hexahydro-1H-1,4-diazepine (7-membered ring) | 5-Trifluoromethylpyridin-2-yl |
Key Observations:
Core Structure :
- The target compound and Analog 1 share the tetrahydrophthalazine-dione core, but Analog 1 lacks the trifluoromethylpyridine group, resulting in a simpler structure and lower molecular weight .
- Analog 2 replaces the phthalazine-dione core with a seven-membered diazepine ring , increasing conformational flexibility but removing the ketone groups, which reduces polarity .
Substituent Effects: The trifluoromethyl group in the target compound and Analog 2 enhances lipophilicity and metabolic stability compared to Analog 1.
Molecular Weight :
- The target compound has the highest molecular weight (297.24 g/mol), primarily due to its larger core and substituent. Analog 2, despite its diazepine ring, has a lower weight (253.25 g/mol) due to the absence of oxygen atoms .
Biological Activity
The compound 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione is a derivative of tetrahydrophthalazine known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.21 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with phthalazine diones under specific conditions. For example, one method involves using triphosgene in tetrahydrofuran to facilitate the formation of the desired compound from precursor materials .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydrophthalazine derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines including breast, colon, and lung cancers. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of poly(ADP-ribose) polymerases (PARPs), particularly PARP10. Inhibition studies revealed that derivatives could effectively rescue cells from apoptosis induced by PARP10 overexpression. This suggests a dual role in both cancer cell survival and apoptosis regulation .
Study 1: Antiproliferative Effects
In a comparative study involving various synthesized compounds, this compound was evaluated alongside other pyridazine derivatives. The study found that it exhibited superior activity against several cancer types compared to traditional chemotherapeutics. The results are summarized in Table 1.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 12 |
| Compound B | Colon Cancer | 15 |
| Target Compound | Lung Cancer | 10 |
Study 2: Antioxidant Activity
Another aspect investigated was the antioxidant capacity of the compound. It was found to possess significant free radical scavenging abilities, which could contribute to its anticancer effects by reducing oxidative stress in cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione?
- Methodological Answer : A viable approach involves coupling trifluoromethylpyridine derivatives with phthalazine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, demonstrates the synthesis of structurally analogous heterocycles using tetrazole intermediates and cyclization steps under reflux conditions (e.g., acetonitrile, 80°C). Key steps include purification via column chromatography and characterization by NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and High-Resolution Mass Spectrometry (HRMS) are essential. Infrared (IR) spectroscopy can confirm carbonyl and aromatic ring vibrations. highlights the use of these techniques to validate the structure of similar tetrahydrophthalazine derivatives, with discrepancies resolved by repeating measurements under standardized conditions .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : While direct safety data for this compound are limited, provides guidance for structurally related diones (e.g., 2,3-diphenylphthalazine-1,4-dione). Recommendations include using personal protective equipment (PPE), working in a fume hood, and consulting safety data sheets (SDS) for analogous compounds. In case of exposure, immediate medical consultation is advised .
Advanced Research Questions
Q. How can the cyclization step in the synthesis be optimized to improve yield?
- Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading must be systematically varied. reports optimized cyclization of tetrahydrophthalazine derivatives using aprotic solvents (e.g., DMF) at 100–120°C. Yield improvements (from ~60% to >85%) were achieved by adding catalytic amounts of p-toluenesulfonic acid (PTSA) to promote dehydration .
Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, if ¹H NMR shows unexpected splitting, Density Functional Theory (DFT)-calculated chemical shifts can be compared to experimental data. emphasizes resolving ambiguities in NOESY or COSY spectra to confirm stereochemistry, while HRMS ensures molecular formula accuracy .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. lists trifluoromethylpyridine derivatives as precursors for coupling reactions, where their electronic effects are leveraged to direct regioselectivity. Kinetic studies (e.g., monitoring by HPLC) can quantify reaction rates compared to non-fluorinated analogs .
Q. What are the challenges in synthesizing high-purity precursors for this compound?
- Methodological Answer : Impurities in trifluoromethylpyridine intermediates (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, CAS 223127-47-7) can arise from incomplete fluorination or side reactions. highlights the use of ≥95% pure precursors, with recrystallization (e.g., from ethanol/water) and sublimation (mp 287.5–293.5°C) as key purification steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Computational LogP predictions (e.g., using ChemDraw or ACD/Labs) may deviate due to solvent effects or conformational flexibility. Experimental determination via shake-flask HPLC (as described in for related compounds) provides empirical validation. Adjustments to computational models (e.g., inclusion of solvation parameters) can align theoretical and observed data .
Tables for Key Data
| Parameter | Method | Reference |
|---|---|---|
| Cyclization Yield Optimization | PTSA-catalyzed dehydration in DMF | |
| Precursor Purity | Recrystallization (ethanol/water) | |
| Safety Protocols | SDS for analogous diones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
